N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound with a molecular formula of C14H17N3O3S This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide moiety, and a branched alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Nitrobenzamide Moiety: The nitrobenzamide group can be introduced by reacting the thiadiazole intermediate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Addition of the Alkyl Group: The final step involves the alkylation of the thiadiazole ring with 2-methylbutan-2-yl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline
- 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Uniqueness
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is unique due to its specific combination of a thiadiazole ring, nitrobenzamide moiety, and branched alkyl group
Properties
Molecular Formula |
C14H16N4O3S |
---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-4-14(2,3)12-16-17-13(22-12)15-11(19)9-6-5-7-10(8-9)18(20)21/h5-8H,4H2,1-3H3,(H,15,17,19) |
InChI Key |
ORVJNLHVHJVTNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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